N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as N-α-t.-Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt, is a compound used primarily in peptide synthesis. It is a standard building block for introducing cyclohexyl amino-acid residues by Boc solid-phase peptide synthesis . The compound is supplied as a dicyclohexylammonium salt since the free acid form is not crystalline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves the reaction of N-(tert-Butoxycarbonyl)-L-phenylalanine with cyclohexylamine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is then purified and isolated as a dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions are typically controlled to ensure the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its role as a building block in peptide synthesis. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid include:
Uniqueness
This compound is unique due to its specific structure, which includes a cyclohexyl amino-acid residue. This structure imparts distinct properties to the peptides synthesized using this compound, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRQFGFPZQUQS-RFVHGSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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